molecular formula C17H19NO B3187165 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 1416372-08-1

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B3187165
CAS No.: 1416372-08-1
M. Wt: 253.34 g/mol
InChI Key: WFVIROBPMUDMMG-UHFFFAOYSA-N
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Description

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a seven-membered heterocyclic compound that features a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzyloxy-substituted phenylacetic acid with an amine under acidic conditions to form the azepine ring . Another approach includes the use of [1,7]-electrocyclization reactions of azomethine ylides generated from suitable precursors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzaldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivative of the compound being studied. Generally, it may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature distinguishes it from other azepine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

7-phenylmethoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-16-9-10-17-15(12-16)8-4-5-11-18-17/h1-3,6-7,9-10,12,18H,4-5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIROBPMUDMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
Reactant of Route 2
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 3
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 4
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 5
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 6
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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